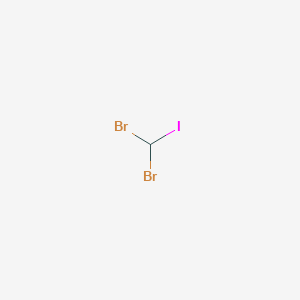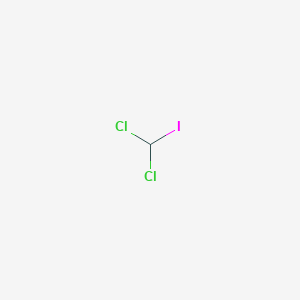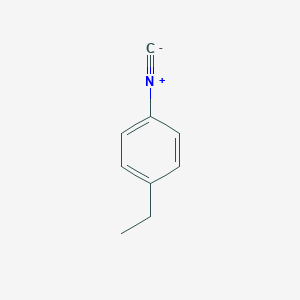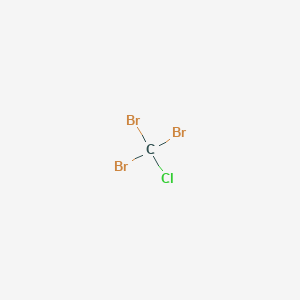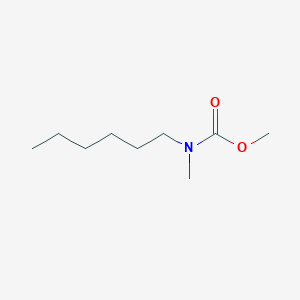
methyl N-hexyl-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-hexyl-N-methylcarbamate (MHMC) is a carbamate insecticide that has been widely used in agriculture to control pests. It is a white crystalline solid with a molecular weight of 209.28 g/mol and a melting point of 31-32°C. MHMC has been used for over 50 years and is still an important insecticide due to its effectiveness against a wide range of pests.
Wirkmechanismus
Methyl N-hexyl-N-methylcarbamate acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Methyl N-hexyl-N-methylcarbamate has been shown to have a wide range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, inhibits the activity of key enzymes, and affects the metabolism of lipids and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-hexyl-N-methylcarbamate is a highly effective insecticide that can be used in a wide range of laboratory experiments. It is easy to synthesize, has a long shelf life, and is relatively inexpensive. However, it is also highly toxic and can be harmful to non-target organisms, including humans.
Zukünftige Richtungen
There are many potential future directions for research on methyl N-hexyl-N-methylcarbamate. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the investigation of the effects of methyl N-hexyl-N-methylcarbamate on beneficial insects, such as bees and butterflies. Finally, there is a need for more studies on the long-term effects of methyl N-hexyl-N-methylcarbamate on the environment and human health.
Synthesemethoden
Methyl N-hexyl-N-methylcarbamate can be synthesized by reacting N-hexylamine with methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C and under atmospheric pressure. The yield of methyl N-hexyl-N-methylcarbamate is around 70-80%.
Wissenschaftliche Forschungsanwendungen
Methyl N-hexyl-N-methylcarbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in many scientific studies to investigate its mode of action, biochemical and physiological effects, and potential uses in pest management.
Eigenschaften
CAS-Nummer |
156899-17-1 |
|---|---|
Produktname |
methyl N-hexyl-N-methylcarbamate |
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
methyl N-hexyl-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-7-8-10(2)9(11)12-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
UGLRHIKVRCUKLU-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)C(=O)OC |
Kanonische SMILES |
CCCCCCN(C)C(=O)OC |
Synonyme |
Carbamic acid, hexylmethyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



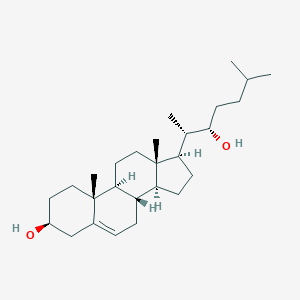
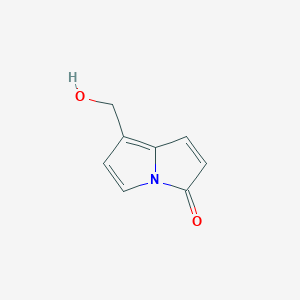
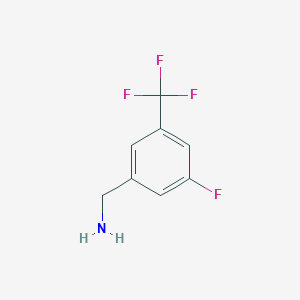

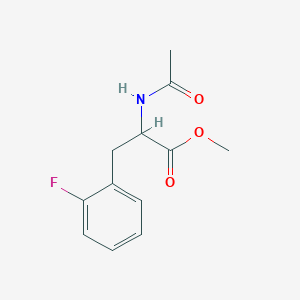
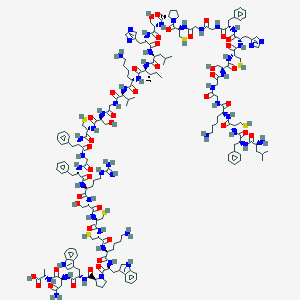
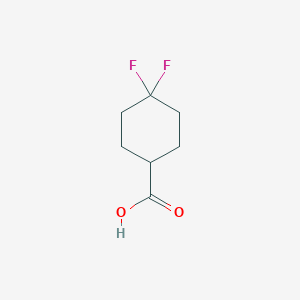
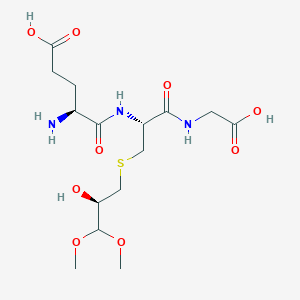
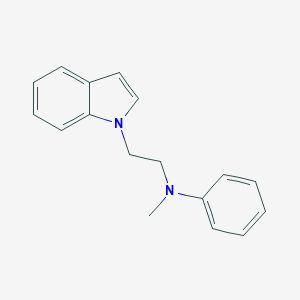
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
